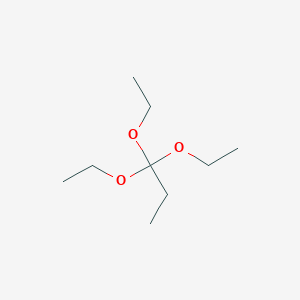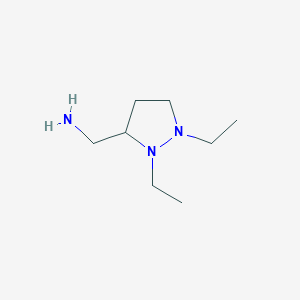
(1,2-Diethylpyrazolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Diethylpyrazolidin-3-yl)methanamine, also known as DEPM, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a derivative of pyrazolidine, which is a cyclic organic compound that contains a five-membered ring with two nitrogen atoms. DEPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
作用機序
The exact mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell proliferation and dopamine metabolism. (1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which may help alleviate the symptoms of Parkinson's disease.
生化学的および生理学的効果
(1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and ribonucleotide reductase.
実験室実験の利点と制限
(1,2-Diethylpyrazolidin-3-yl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, (1,2-Diethylpyrazolidin-3-yl)methanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (1,2-Diethylpyrazolidin-3-yl)methanamine. One area of interest is the development of (1,2-Diethylpyrazolidin-3-yl)methanamine-based drugs for the treatment of cancer and Parkinson's disease. Another area of interest is the investigation of (1,2-Diethylpyrazolidin-3-yl)methanamine's potential use as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine and its potential side effects.
合成法
(1,2-Diethylpyrazolidin-3-yl)methanamine can be synthesized using various methods, including the reaction of 1,2-diaminopropane with ethyl acrylate, followed by a catalytic hydrogenation step. Another method involves the reaction of 1,2-diaminopropane with ethyl acrylate in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to yield high purity (1,2-Diethylpyrazolidin-3-yl)methanamine.
科学的研究の応用
(1,2-Diethylpyrazolidin-3-yl)methanamine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
CAS番号 |
155429-85-9 |
|---|---|
製品名 |
(1,2-Diethylpyrazolidin-3-yl)methanamine |
分子式 |
C8H19N3 |
分子量 |
157.26 g/mol |
IUPAC名 |
(1,2-diethylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3 |
InChIキー |
BNSMOUZZWZVPJS-UHFFFAOYSA-N |
SMILES |
CCN1CCC(N1CC)CN |
正規SMILES |
CCN1CCC(N1CC)CN |
同義語 |
3-Pyrazolidinemethanamine, 1,2-diethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
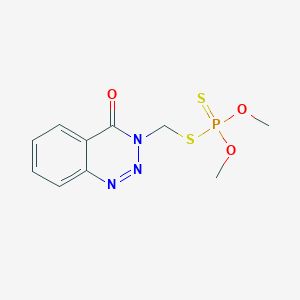
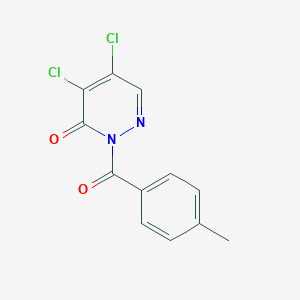
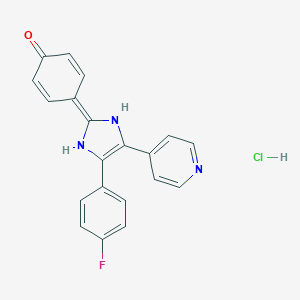
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
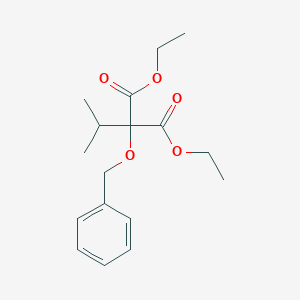
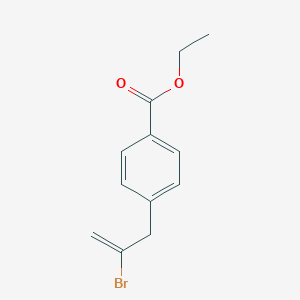
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


